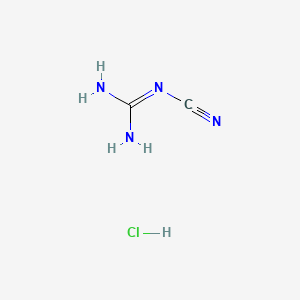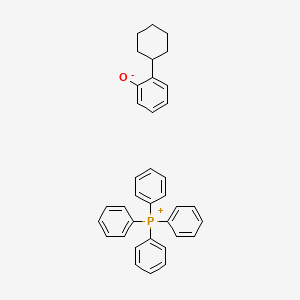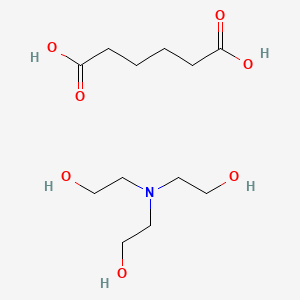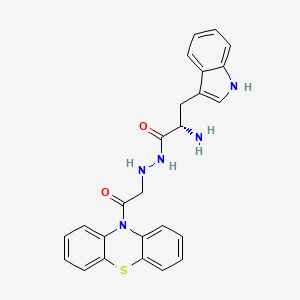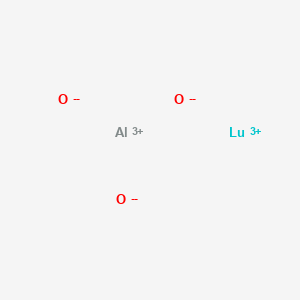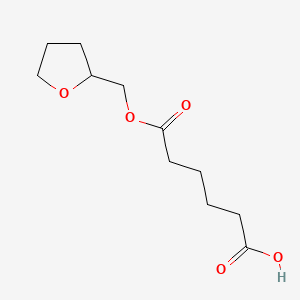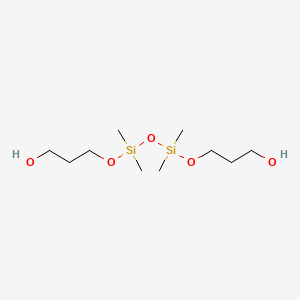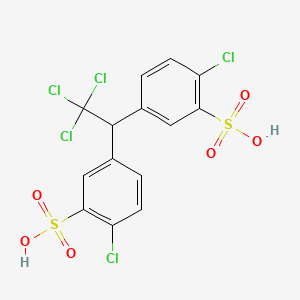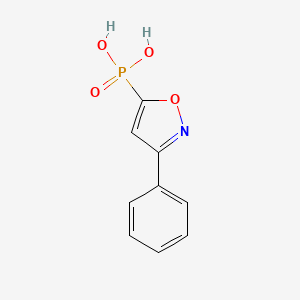![molecular formula C20H21NO6 B12668216 1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone CAS No. 94313-79-8](/img/structure/B12668216.png)
1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes two hydroxyl groups and an amino group substituted with a 2-methoxyethoxypropyl chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone typically involves the following steps:
Starting Materials: The synthesis begins with anthraquinone as the core structure.
Hydroxylation: Introduction of hydroxyl groups at the 1 and 4 positions of the anthraquinone ring.
Amination: Substitution of an amino group at the 2 position.
Alkylation: Attachment of the 3-(2-methoxyethoxy)propyl chain to the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The anthraquinone core can be reduced to form hydroquinones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Aplicaciones Científicas De Investigación
1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It may also inhibit key enzymes involved in cellular metabolism, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dihydroxyanthraquinone: Lacks the 3-(2-methoxyethoxy)propyl substitution.
2-Aminoanthraquinone: Lacks the hydroxyl groups at the 1 and 4 positions.
1,4-Diaminoanthraquinone: Contains amino groups instead of hydroxyl groups at the 1 and 4 positions.
Uniqueness
1,4-Dihydroxy-2-[[3-(2-methoxyethoxy)propyl]amino]anthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl and amino groups, along with the 3-(2-methoxyethoxy)propyl chain, makes it a versatile compound for various applications.
Propiedades
Número CAS |
94313-79-8 |
|---|---|
Fórmula molecular |
C20H21NO6 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1,4-dihydroxy-2-[3-(2-methoxyethoxy)propylamino]anthracene-9,10-dione |
InChI |
InChI=1S/C20H21NO6/c1-26-9-10-27-8-4-7-21-14-11-15(22)16-17(20(14)25)19(24)13-6-3-2-5-12(13)18(16)23/h2-3,5-6,11,21-22,25H,4,7-10H2,1H3 |
Clave InChI |
ZSFWKWLNASMXLT-UHFFFAOYSA-N |
SMILES canónico |
COCCOCCCNC1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


